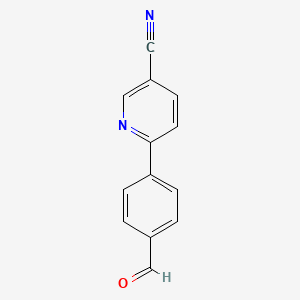
6-(4-Formylphenyl)nicotinonitrile
説明
6-(4-Formylphenyl)nicotinonitrile is a derivative of nicotinonitrile, which is a compound of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 6-(4-Formylphenyl)nicotinonitrile, they do provide insights into similar compounds that can help us understand the properties and potential applications of the target molecule.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves simple routes that yield the desired compounds in good quantities. For instance, a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized via a straightforward method, and its structure was confirmed through spectral and elemental analysis . Another derivative, 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, was prepared using a Heck coupling reaction, demonstrating the versatility of synthetic approaches for these types of compounds .
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is often confirmed using single crystal studies, which reveal the three-dimensional structure and molecular shape. For example, the crystal structure of a methoxy-phenyl nicotinonitrile derivative was determined, confirming its non-planar structure . Similarly, the optimized geometrical parameters of another derivative were calculated using density functional theory, providing insights into bond lengths, angles, and dihedral angles .
Chemical Reactions Analysis
Nicotinonitrile derivatives exhibit various chemical behaviors that can be analyzed through spectroscopic techniques and theoretical calculations. The UV-visible and fluorescence spectral measurements of these compounds indicate good absorption and emission properties, which are essential for applications in light-emitting materials . Additionally, the molecular electrostatic potential of these compounds can predict reactive sites, such as the nitrogen atom of the nitrile group being prone to electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are characterized by their spectroscopic features and non-linear optical properties. The compounds show solvatochromic effects, changing their spectral properties with solvent polarity, which is a valuable trait for sensing applications . The non-linear optical properties, such as the first-order hyperpolarizability, suggest potential uses in non-linear optical material studies . Furthermore, molecular docking studies indicate that some derivatives may act as potential anticancer agents, highlighting the biological relevance of these molecules .
科学的研究の応用
Synthesis and Antiprotozoal Activity
- A study reported the synthesis of compounds derived from nicotinonitrile, including 6-(4-Formylphenyl)nicotinonitrile, which showed significant antiprotozoal activity. These compounds were effective against Trypanosoma b.rhodesiense and Plasmodium falciparum, indicating potential use in treating protozoal infections (Ismail et al., 2003).
Corrosion Inhibition
- Nicotinonitriles, including 6-(4-Formylphenyl)nicotinonitrile, have been studied as corrosion inhibitors for metals. A study explored their use as green corrosion inhibitors for mild steel in hydrochloric acid. The results showed that these compounds can significantly inhibit corrosion, making them valuable in industrial applications (Singh et al., 2016).
Luminescent Materials
- Research has been conducted on nicotinonitrile derivatives as potential luminescent materials. A study synthesized a nicotinonitrile derivative and found that it exhibited good absorption and fluorescence properties, suggesting its application in light-emitting devices (Ahipa et al., 2014).
Antimicrobial Activities
- Nicotinonitrile derivatives have been synthesized and evaluated for their antimicrobial activities. A study reported the synthesis of novel pyrido[2,3-d]pyrimidine derivatives from nicotinonitrile and their antibacterial and antifungal activities (Behalo, 2008).
Antioxidant Evaluation
- The antioxidant properties of some nicotinonitriles were evaluated in a study. This research couldprovide insights into the development of new antioxidants for various applications (Gouda et al., 2016).
Antimycobacterial Agents
- A study developed a series of benzonitrile/nicotinonitrile-based s-triazines and tested them for in vitro antimycobacterial activity against Mycobacterium tuberculosis. This research indicates potential use in developing new treatments for tuberculosis (Patel et al., 2014).
Dye-Sensitized Solar Cells (DSSCs)
- Nicotinonitrile derivatives have been explored as co-sensitizers in dye-sensitized solar cells. A study synthesized a new derivative and found improved efficiency when used in DSSCs, highlighting its potential in renewable energy applications (Hemavathi et al., 2019).
Antineoplastic Agents
- Nicotinonitrile derivatives have been used as scaffolds for developing antineoplastic agents. A study synthesized new compounds from nicotinonitrile derivatives and evaluated their cytotoxic activities against various cancer cell lines, showing potential in cancer treatment (El‐sayed et al., 2021).
Synthesis of NLO Materials
- A study focused on synthesizing nicotinonitrile derivatives as new non-linear optical (NLO) materials, highlighting their potential in optical and photonic applications (Raghukumar et al., 2003).
Safety And Hazards
特性
IUPAC Name |
6-(4-formylphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXHUMKKRNYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594703 | |
| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Formylphenyl)nicotinonitrile | |
CAS RN |
851340-81-3 | |
| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




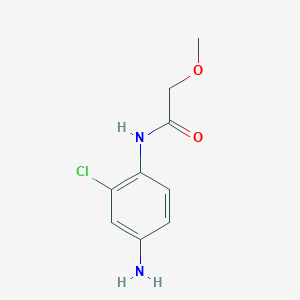

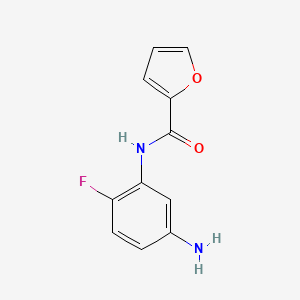
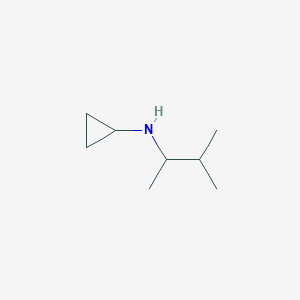
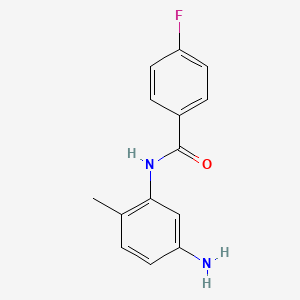
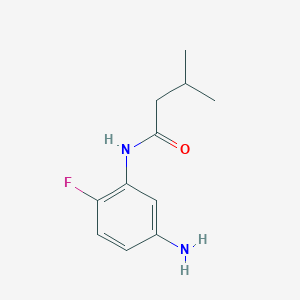
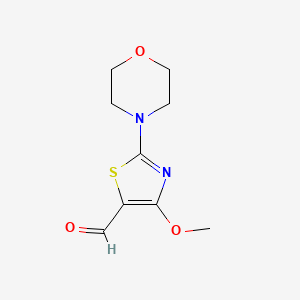
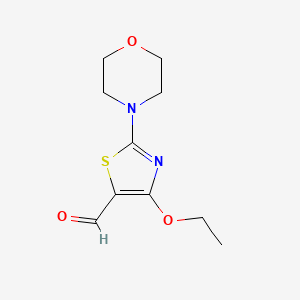
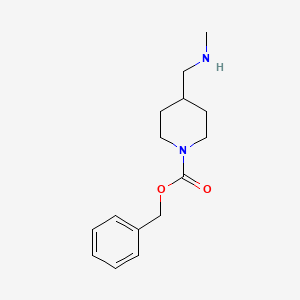
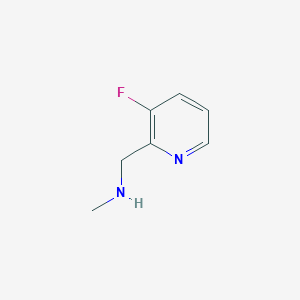
![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
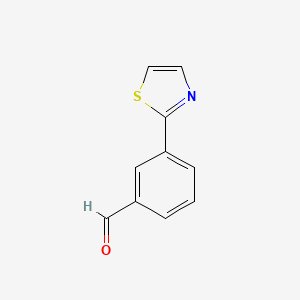
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)